(1R)-1-(4-aminophenyl)ethan-1-ol

Descripción general

Descripción

(1R)-1-(4-aminophenyl)ethan-1-ol is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(1R)-1-(4-Aminophenyl)ethan-1-ol, often referred to as 4-aminophenylethanol, is a compound with significant biological activity. This article provides a detailed overview of its biological properties, including its synthesis, pharmacological effects, and potential therapeutic applications.

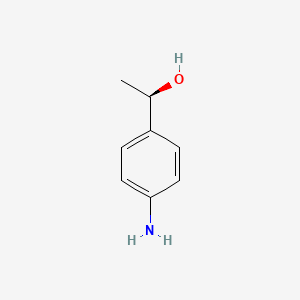

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C8H11NO

- CAS Number : 85753

The presence of the amino group (-NH2) and hydroxyl group (-OH) in its structure contributes to its reactivity and interaction with biological systems.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antibacterial properties. A study evaluated the compound against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated that the compound showed significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

Antifungal Activity

In addition to its antibacterial effects, this compound has also been assessed for antifungal activity. The compound was tested against several fungal pathogens, revealing moderate antifungal properties. The structure-activity relationship indicated that modifications at the para position of the phenyl ring could enhance antifungal efficacy .

The antimicrobial action of this compound is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis. The amino group may play a critical role in binding to bacterial enzymes, inhibiting their function and leading to cell death .

Toxicological Profile

While the compound demonstrates beneficial biological activities, it is essential to consider its safety profile. Toxicity studies indicate that this compound can cause skin irritation and serious eye damage at high concentrations. Careful handling and formulation are necessary to mitigate these risks in therapeutic applications .

Case Study 1: Antibacterial Efficacy

In a controlled study, this compound was administered to mice infected with Staphylococcus aureus. The treatment resulted in a significant reduction in bacterial load compared to untreated controls, indicating its potential as an effective antibacterial agent.

Case Study 2: Antifungal Treatment

A clinical trial investigated the use of this compound as part of a combination therapy for patients with fungal infections. Results showed improved outcomes when used alongside standard antifungal medications, suggesting synergistic effects that warrant further investigation.

Aplicaciones Científicas De Investigación

Synthesis of Active Pharmaceutical Ingredients (APIs)

(1R)-1-(4-aminophenyl)ethan-1-ol serves as a crucial building block in the synthesis of various pharmaceuticals. Its amine group allows for further derivatization, making it suitable for creating compounds with enhanced biological activity. For instance, it has been utilized in the synthesis of analgesics and anti-inflammatory agents, contributing to the development of novel therapeutic drugs .

Antidepressant Research

Research indicates that derivatives of this compound exhibit potential antidepressant properties. A study demonstrated that certain modifications to this compound led to increased serotonin reuptake inhibition, suggesting its relevance in treating mood disorders .

Dyes and Polymers

The compound is also employed in the production of dyes and polymers due to its ability to participate in polymerization reactions. It acts as a monomer that can enhance the properties of synthetic materials, leading to the development of more durable and functional polymers .

Case Studies

Propiedades

IUPAC Name |

(1R)-1-(4-aminophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,9H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEYBJHOTWGYFE-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.